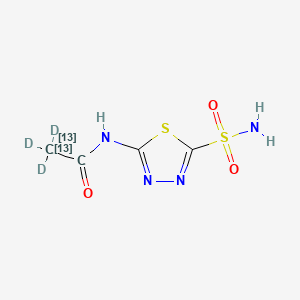
Rimsulfuron-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rimsulfuron-d6 is a deuterium-labeled derivative of rimsulfuron, a sulfonylurea herbicide. This compound is primarily used in scientific research to study the behavior and metabolism of rimsulfuron in various environments. The deuterium labeling allows for precise tracking and quantification during experiments, making it a valuable tool in agricultural and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rimsulfuron-d6 involves the incorporation of deuterium atoms into the rimsulfuron molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents.
化学反応の分析
Types of Reactions
Rimsulfuron-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfonic acids, while reduction may yield sulfonamides.
科学的研究の応用
Rimsulfuron-d6 is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical behavior and reactivity of rimsulfuron in different environments.
Biology: It is used to investigate the metabolism and distribution of rimsulfuron in plants and soil.
Medicine: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rimsulfuron.
Industry: It is used in the development and optimization of herbicidal formulations and application methods.
作用機序
Rimsulfuron-d6 exerts its effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism, providing valuable insights into its mechanism of action.
類似化合物との比較
Similar Compounds
Nicosulfuron: Another sulfonylurea herbicide with similar properties and applications.
Thifensulfuron-methyl: A sulfonylurea herbicide used for post-emergence control of broadleaf weeds.
Chlorimuron-ethyl: A sulfonylurea herbicide used for pre- and post-emergence control of broadleaf weeds.
Uniqueness of Rimsulfuron-d6
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for researchers studying the behavior, metabolism, and environmental impact of rimsulfuron. The deuterium labeling also provides insights into the pharmacokinetic and metabolic profiles of the compound, which are essential for optimizing its use in agricultural and environmental applications.
特性
分子式 |
C14H17N5O7S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea |
InChI |
InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)/i2D3,3D3 |
InChIキー |
MEFOUWRMVYJCQC-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)S(=O)(=O)CC)OC([2H])([2H])[2H] |
正規SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


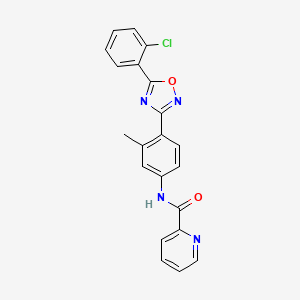
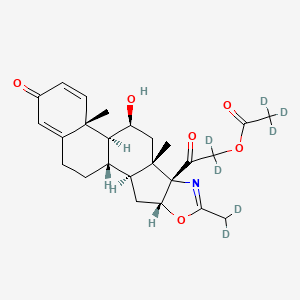
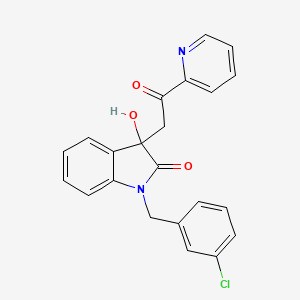
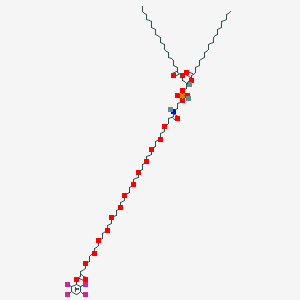


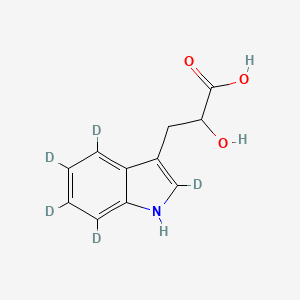
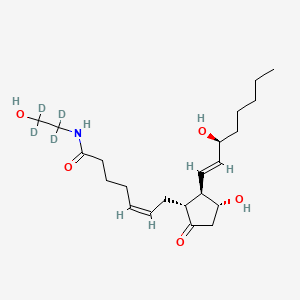

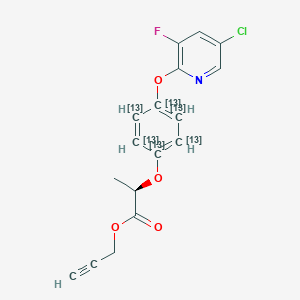
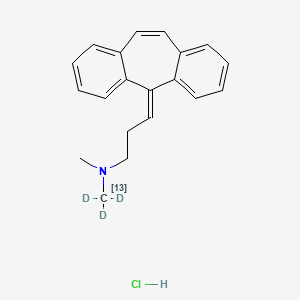
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

